2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide
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Overview
Description
2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C₁₄H₁₂FN₃OS.
Preparation Methods
The synthesis of 2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of benzoyl chloride with 4-fluorophenylhydrazine, followed by the addition of carbon disulfide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:
2-Benzoyl-N-phenylhydrazinecarbothioamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Benzoyl-N-(4-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
2-Benzoyl-N-(4-methylphenyl)hydrazinecarbothioamide: The presence of a methyl group instead of fluorine can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H12FN3OS |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
1-benzamido-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C14H12FN3OS/c15-11-6-8-12(9-7-11)16-14(20)18-17-13(19)10-4-2-1-3-5-10/h1-9H,(H,17,19)(H2,16,18,20) |
InChI Key |
GQOAAUXYSRCRTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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